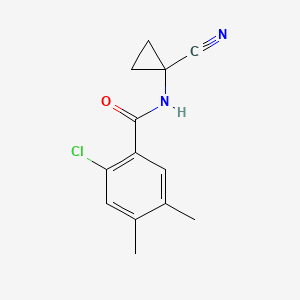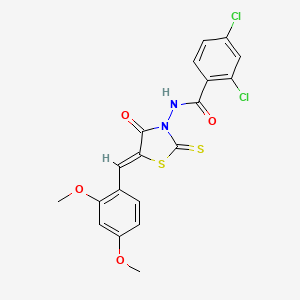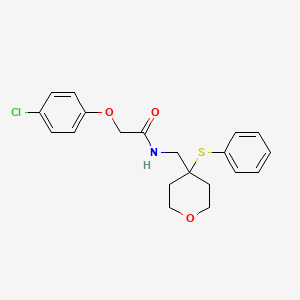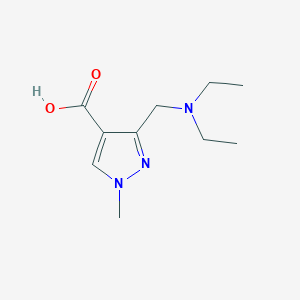
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide, also known as CCPA, is a chemical compound that has been extensively investigated for its pharmacological properties. CCPA is a potent and selective agonist for the adenosine A1 receptor, which is involved in various physiological processes including cardiovascular function, neurotransmission, and inflammation.
Mécanisme D'action
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide acts as a selective agonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the A1 receptor leads to inhibition of adenylate cyclase and a decrease in intracellular cAMP levels, which in turn leads to various downstream effects including inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its cardioprotective and neuroprotective effects, this compound has been found to have various other biochemical and physiological effects. For example, this compound has been shown to inhibit platelet aggregation, reduce blood pressure, and modulate immune function. This compound has also been investigated for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor, which allows for specific manipulation of this receptor in various biological systems. However, this compound also has some limitations, including its relatively short half-life and the need for careful dosing and administration to avoid potential off-target effects.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide and adenosine A1 receptors. One area of interest is the role of A1 receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the potential for this compound as a therapeutic agent in these conditions. Another area of interest is the development of novel A1 receptor agonists with improved pharmacokinetic properties and fewer off-target effects. Overall, this compound and adenosine A1 receptors represent an exciting area of research with potential implications for a wide range of biological processes and diseases.
Méthodes De Synthèse
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide can be synthesized by reacting 2-chloro-4,5-dimethylbenzoyl chloride with 1-cyanocyclopropane in the presence of a base, such as triethylamine. The resulting product can be purified by chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide has been used extensively as a research tool to investigate the role of adenosine A1 receptors in various biological processes. For example, this compound has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury, by reducing infarct size and improving cardiac function. This compound has also been found to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury, by reducing neuronal damage and inflammation.
Propriétés
IUPAC Name |
2-chloro-N-(1-cyanocyclopropyl)-4,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-8-5-10(11(14)6-9(8)2)12(17)16-13(7-15)3-4-13/h5-6H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNSNGGNVPQMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2495587.png)
![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone](/img/structure/B2495588.png)
![N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2495589.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)



![7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2495604.png)
![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)


![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)